2-Isopropylthioxanthon

Übersicht

Beschreibung

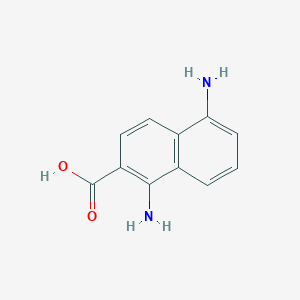

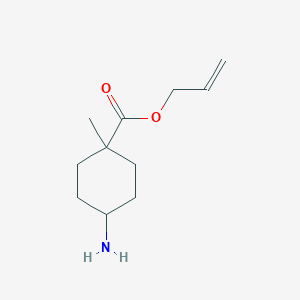

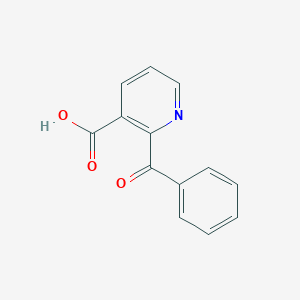

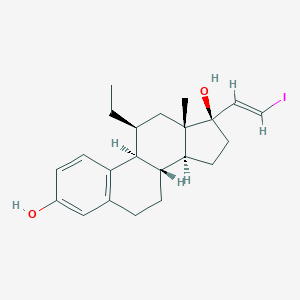

2-Isopropyl Thioxanthone is an organic compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is widely used as a photoinitiator in various industrial applications, particularly in the printing and packaging industries .

Wissenschaftliche Forschungsanwendungen

2-Isopropylthioxanthon wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung umfassend eingesetzt:

Chemie: Es dient als Photoinitiator in Polymerisationsreaktionen und ermöglicht die Bildung von Polymeren unter UV-Licht.

Biologie: Es wird im Studium der Enzymkinetik und Protein-Protein-Wechselwirkungen verwendet.

Industrie: Es wird bei der Herstellung von UV-härtenden Tinten, Beschichtungen und Klebstoffen verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Anregung durch sichtbares Licht, was zur Bildung eines angeregten Triplettzustands führt. Dieser angeregte Zustand kann reduziert werden, um ein Radikalanion zu bilden, das dann an verschiedenen photochemischen Reaktionen teilnehmen kann. Die Fähigkeit der Verbindung, Radikale zu erzeugen, macht sie zu einem effektiven Photoinitiator in Polymerisationsprozessen .

Ähnliche Verbindungen:

- Thioxanthon

- 2-Methylthioxanthon

- 2-Chlorthioxanthon

Vergleich: this compound ist aufgrund seiner hohen Triplett-Energie und relativ langen Triplett-Lebensdauer einzigartig, was seine Effizienz als Photoinitiator verbessert. Im Vergleich zu anderen Thioxanthon-Derivaten bietet es eine bessere Leistung in UV-Härtungsanwendungen und hat ein breiteres Spektrum an industriellen Anwendungen .

Wirkmechanismus

Target of Action

2-Isopropylthioxanthone (ITX) is a photoinitiator that is widely used in printing ink of packaging materials . The primary target of ITX is the acrylic component of inks .

Mode of Action

ITX absorbs energy when exposed to ultraviolet (UV) light and undergoes a photochemical reaction . This reaction leads to the formation of reactive radicals, such as thioxanthone radicals . These radicals then initiate the polymerization of monomers present in the ink formulation .

Biochemical Pathways

The biochemical pathway of ITX involves the excitation of thioxanthone by visible light irradiation and its excited triplet state undergoes reduction with iPr2NEt to furnish the corresponding radical anion . This radical anion reduces Ni (ii) species to Ni (0) species regenerating thioxanthone .

Pharmacokinetics

It’s known that the same color of light used for the 2-photon excitation of itx, leading to population of the triplet manifold through intersystem crossing, also depletes this triplet population via linear absorption followed by reverse intersystem crossing (risc) .

Result of Action

The result of ITX’s action is the rapid curing of the ink, causing the liquid ink film to dry . This process results in the solidification of the ink and forms a durable and resistant film on the surface of the packaging material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ITX. For instance, the intensity and wavelength of the UV light source can affect the efficiency of the photoinitiation process . Additionally, concerns have been raised about ITX’s migration potential from printed packaging materials into food . As a result, regulatory authorities have imposed strict limits on 2-isopropylthioxanthone migration levels in food contact materials .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Isopropylthioxanthone are largely related to its role as a photoinitiator. The compound’s photochemical reaction under UV light generates free radicals, which can initiate rapid polymerization for efficient curing

Cellular Effects

2-Isopropylthioxanthone has been shown to have cytotoxic effects when combined with certain chemicals . It does not induce cytotoxicity on its own

Molecular Mechanism

The molecular mechanism of 2-Isopropylthioxanthone involves its photochemical reaction under UV light. This reaction generates free radicals, which can initiate rapid polymerization

Temporal Effects in Laboratory Settings

It is known that the compound’s photochemical reaction under UV light generates free radicals, which can initiate rapid polymerization .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von 2-Isopropylthioxanthon erfolgt typischerweise durch Kondensation von 4-Isopropylbenzolsulfon mit 2-Chlorbenzoesäure. Die Reaktion wird in Gegenwart eines Lösungsmittels wie Tetralin und eines alkalischen Mediums wie Lithiumhydroxid durchgeführt. Die Reaktionsmischung wird etwa 6 Stunden auf einen Temperaturbereich von 180-190 °C erhitzt. Das Produkt wird dann durch Schritte wie Exsolution, Neutralisation, Cyclisierung, Hydrolyse und Rekristallisation isoliert .

Industrielle Produktionsmethoden: Ein anderes Verfahren beinhaltet die Umsetzung von Benzoesäure mit Cumol und Schwefel unter Verwendung eines festen Supersäurekatalysators bei Temperaturen zwischen 80-150 °C. Die Reaktionsmischung wird dann abgekühlt, mit Toluol extrahiert und mit Hilfe einer Kieselgel-Säulenchromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Isopropylthioxanthon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Es kann zu Thioxanthon-Derivaten reduziert werden.

Substitution: Es kann elektrophilen Substitutionsreaktionen, insbesondere am aromatischen Ring, unterliegen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Brom und Zinkchlorid werden für Halogenierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thioxanthon-Derivate.

Substitution: Halogenierte Thioxanthon-Derivate.

Vergleich Mit ähnlichen Verbindungen

- Thioxanthone

- 2-Methyl Thioxanthone

- 2-Chloro Thioxanthone

Comparison: 2-Isopropyl Thioxanthone is unique due to its high triplet energy and relatively long triplet lifetime, which enhance its efficiency as a photoinitiator. Compared to other thioxanthone derivatives, it offers better performance in UV-curing applications and has a broader range of industrial uses .

Eigenschaften

IUPAC Name |

2-propan-2-ylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044691 | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5495-84-1 | |

| Record name | 2-Isopropylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5495-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)